molecular formula C10H7ClO3S B3289341 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid CAS No. 85741-02-2

6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid

Cat. No.: B3289341
CAS No.: 85741-02-2
M. Wt: 242.68 g/mol
InChI Key: PNENIOFRXDEHMH-UHFFFAOYSA-N
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Description

6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is a complex organic compound belonging to the class of benzo[b]thiophenes. This compound features a benzene ring fused to a thiophene ring, with chlorine, hydroxyl, and carboxylic acid functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the thiophene ring. Subsequent functional group modifications, such as chlorination and hydroxylation, are performed using specific reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids and ketones.

  • Reduction: Production of alcohols and amines.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.

Biology: In biological research, it is employed to study enzyme inhibition and protein interactions. Its derivatives are explored for their potential biological activities.

Medicine: The compound and its derivatives are investigated for their therapeutic properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, in anticancer applications, it may interfere with apoptosis (programmed cell death) and DNA repair mechanisms, leading to the selective killing of cancer cells.

Comparison with Similar Compounds

  • 3-Chloro-6-methylbenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the hydroxyl group.

  • 3-Chlorobenzo[b]thiophene-2-carboxylic acid: Similar structure but lacks the methyl group.

Uniqueness: 6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid is unique due to the presence of both hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity compared to its analogs.

This compound's versatility and potential applications make it a valuable subject of study in various scientific disciplines. Its unique structure and reactivity profile offer opportunities for the development of new drugs, materials, and chemical processes.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

6-chloro-5-hydroxy-3-methyl-1-benzothiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO3S/c1-4-5-2-7(12)6(11)3-8(5)15-9(4)10(13)14/h2-3,12H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNENIOFRXDEHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=CC(=C(C=C12)O)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 2
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 3
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 4
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 5
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid
Reactant of Route 6
6-Chloro-5-hydroxy-3-methylbenzo[b]thiophene-2-carboxylic acid

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